2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid
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Overview
Description
2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid is a compound characterized by a pyrazole ring substituted with diphenyl groups and a carbonyl amino acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the diphenyl groups and the carbonyl amino acetic acid moiety. Common synthetic routes include:
Cycloaddition Reactions: The pyrazole ring can be synthesized through [3+2] cycloaddition reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Substitution Reactions: Introduction of diphenyl groups can be achieved through substitution reactions using appropriate phenylating agents.
Amidation Reactions: The final step involves amidation to introduce the carbonyl amino acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent) to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpyrazole: A simpler pyrazole derivative with similar biological activities.
4-Substituted Pyrazoles: Compounds with various substituents at the 4-position of the pyrazole ring, exhibiting diverse biological activities.
Uniqueness
2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid is unique due to its specific substitution pattern and the presence of the carbonyl amino acetic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-[(1,3-diphenylpyrazole-4-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16(23)11-19-18(24)15-12-21(14-9-5-2-6-10-14)20-17(15)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNYHFDFMYORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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